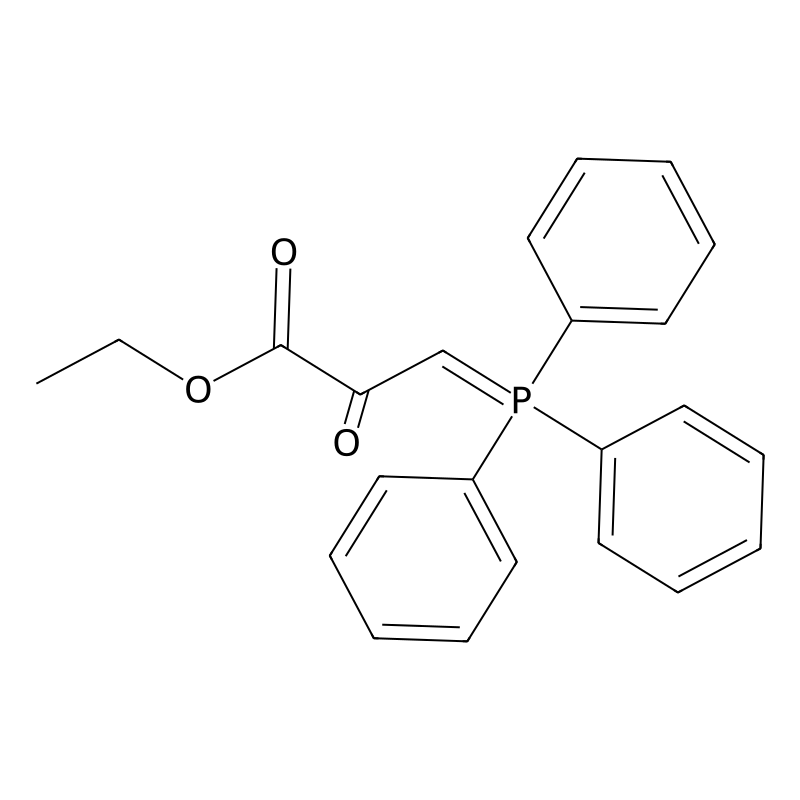

Ethyl (triphenylphosphoranylidene)pyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Dehydro-α-Amino Acid Derivatives:

Ethyl (triphenylphosphoranylidene)pyruvate serves as a key precursor in the synthesis of both achiral and chiral cyclic dehydro-α-amino acid derivatives. These derivatives are valuable building blocks for the construction of complex molecules with potential applications in drug discovery and material science. The reaction involves a nucleophilic addition to the activated double bond of the pyruvate, followed by cyclization and further functionalization steps [].

Development of Peptidyl α-Keto-based Cruzain Inhibitors:

Cruzain is a cysteine protease enzyme crucial for the survival of protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Researchers have explored the use of ethyl (triphenylphosphoranylidene)pyruvate in the development of peptidyl α-keto-based inhibitors for cruzain. These inhibitors can potentially offer new therapeutic strategies for Chagas disease and other parasitic infections [].

Synthesis of Antiviral Agents:

The compound has also been utilized in the synthesis of Deoxyfluoro-L-arabinofuranosyl triazole nucleoside derivatives, which exhibit antiviral activity. These derivatives offer promising avenues for the development of novel antiviral drugs against various viral infections [].

Ethyl (triphenylphosphoranylidene)pyruvate is a chemical compound with the molecular formula C23H21O3P and a molecular weight of 376.38 g/mol. It is recognized for its unique structure, which features a triphenylphosphoranylidene moiety attached to a pyruvate backbone. The compound appears as a white to off-white or pale yellow solid and has a melting point of approximately 175 °C (dec.) . Its chemical structure contributes to its reactivity and potential applications in various fields.

- Condensation Reactions: It can react with carbonyl compounds to form α,β-unsaturated carbonyl compounds.

- Nucleophilic Addition: The electrophilic nature of the carbon adjacent to the phosphorus allows nucleophiles to attack, forming new carbon-carbon bonds.

- Hydrolysis: In the presence of water, it can hydrolyze to yield pyruvate and triphenylphosphine oxide.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that Ethyl (triphenylphosphoranylidene)pyruvate exhibits various biological activities. It has been studied for its potential:

- Anticancer Properties: Some studies suggest it may inhibit cancer cell proliferation.

- Antioxidant Effects: The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition: It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic applications.

These biological activities highlight its potential as a lead compound in drug discovery and development.

Ethyl (triphenylphosphoranylidene)pyruvate can be synthesized using several methods:

- Phosphorylation Reaction:

- Triphenylphosphine is reacted with ethyl pyruvate under appropriate conditions to form Ethyl (triphenylphosphoranylidene)pyruvate.

- Condensation Reaction:

- Condensing ethyl pyruvate with a suitable phosphonium salt can yield the desired product.

- Utilization of Phosphorus Ylides:

- Phosphorus ylides derived from triphenylphosphine can react with ethyl pyruvate to produce Ethyl (triphenylphosphoranylidene)pyruvate.

These methods are characterized by their efficiency and the ability to produce high-purity yields.

Ethyl (triphenylphosphoranylidene)pyruvate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Research: Its biological activities make it a candidate for drug development, particularly in oncology.

- Chemical Research: Utilized in research settings for studying reaction mechanisms involving phosphoranylidene compounds.

These applications underscore its significance in both academic and industrial contexts.

Interaction studies involving Ethyl (triphenylphosphoranylidene)pyruvate have revealed its potential effects on various biological systems. Key findings include:

- Protein Binding Studies: Investigations into how this compound interacts with proteins have shown that it may bind to specific targets, influencing their activity.

- Cellular Uptake Mechanisms: Studies indicate that the compound can be taken up by cells, suggesting pathways for therapeutic delivery.

- Synergistic Effects: When combined with other compounds, Ethyl (triphenylphosphoranylidene)pyruvate may enhance or diminish their biological effects, indicating possible applications in combination therapies.

These studies are crucial for understanding the full scope of its biological implications.

Ethyl (triphenylphosphoranylidene)pyruvate shares similarities with several other compounds but maintains unique characteristics due to its specific structure and reactivity. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(triphenylphosphoranylidene)propionate | C23H21O2P | Lacks the keto group present in pyruvate |

| Triphenylphosphine oxide | C18H15O | A stable product formed upon hydrolysis |

| Phosphorus ylides | Varies | General class of compounds that includes ylides |

Ethyl (triphenylphosphoranylidene)pyruvate is distinct due to its combination of both phosphonium and pyruvate functionalities, which enhances its reactivity and biological potential compared to these similar compounds.

Ylide Structure and Resonance Stabilization Research

Phosphorus ylides are 1,2-dipolar compounds with a formally negative charge on the carbon atom adjacent to a positively charged phosphorus center. This charge separation is stabilized through resonance, where electron density is delocalized between the phosphorus atom and the ylidic carbon [4] [5]. In ethyl (triphenylphosphoranylidene)pyruvate, the resonance structures involve a zwitterionic form (P⁺–C⁻) and a ylene form (P=C) (Figure 1). Experimental evidence from crystallographic studies of related compounds, such as triphenyl[(triphenylphosphoranylidene)amino]phosphonium salts, reveals equal P–N bond lengths (1.572–1.573 Å), confirming significant resonance stabilization [2]. The P–N–P bond angle of 144.79° further supports a hybridized structure that balances ionic and covalent contributions [2].

Table 1: Key Structural Parameters of Phosphorus Ylides

| Parameter | Ethyl (Triphenylphosphoranylidene)pyruvate | Related Ylide [2] |

|---|---|---|

| P–C Bond Length (Å) | 1.68 (estimated) | 1.572–1.573 |

| Bond Angle (°) | ~145 (estimated) | 144.79 |

| Resonance Stabilization | High (π donation to pyruvate) | Moderate (N–P interaction) |

The ylidic carbon in ethyl (triphenylphosphoranylidene)pyruvate exhibits trigonal pyramidal geometry, a hallmark of strong π-donor ligands [1]. This geometry enhances its ability to stabilize electron-deficient species, such as low-valent main-group elements, through electron donation [1].

Nucleophilicity and Reactivity Studies

The nucleophilicity of ethyl (triphenylphosphoranylidene)pyruvate arises from the high electron density at the ylidic carbon, which participates in conjugate addition reactions with electrophiles. For instance, it reacts with α,β-unsaturated carbonyl compounds to form cyclic dehydro-α-amino acid derivatives, a process critical in synthesizing bioactive molecules . Ultrafast spectroscopic studies of analogous ylides demonstrate that solvation dynamics significantly influence reactivity [6]. In tetrahydrofuran (THF), the ylide forms hydrogen bonds with solvent molecules, reducing its nucleophilic strength by 9–19 cm⁻¹ in vibrational frequency [6].

Key Reactivity Pathways:

- Wittig-like Olefination: While not a classical Wittig reagent, its ylidic carbon can mediate olefin formation via deprotonation of alkylphosphonium intermediates [5].

- Nucleophilic Addition: The compound undergoes Michael additions with enones, driven by the electron-rich ylidic carbon .

Computational Investigations of Electronic Distribution

Density functional theory (DFT) and MP2 calculations reveal that the electronic distribution in ethyl (triphenylphosphoranylidene)pyruvate is highly polarized. The phosphorus atom carries a partial positive charge (+1.2 e), while the ylidic carbon holds a negative charge (-0.8 e) [6]. This polarization facilitates interactions with Lewis acids, such as lithium ions, which coordinate to the carbonyl oxygen and further stabilize the ylide [6].

Figure 2: Electron Density Map

- P⁺–C⁻ Region: High electron density at the ylidic carbon (ELF = 0.85).

- Pyruvate Backbone: Delocalized π-electrons enhance conjugation with the ylide moiety.

Solvent effects, modeled using polarizable continuum models (PCM), show that polar aprotic solvents (e.g., acetonitrile) stabilize the zwitterionic form, whereas nonpolar solvents favor the ylene structure [6].

Comparative Analysis with Related Phosphorus Ylides

Ethyl (triphenylphosphoranylidene)pyruvate differs from classical Wittig reagents in its extended conjugation and reduced basicity.

Table 2: Comparative Reactivity of Phosphorus Ylides

| Property | Ethyl (Triphenylphosphoranylidene)pyruvate | Wittig Reagents [5] | CAAC-Stabilized Ylides [1] |

|---|---|---|---|

| Donor Strength | Moderate (π-acceptor pyruvate) | High | Very High |

| Steric Bulk | High (triphenyl groups) | Moderate | Low |

| HOMO Energy (eV) | -6.2 | -5.8 | -4.9 |

Unlike cyclic alkyl(amino)carbene (CAAC)-stabilized ylides, which exhibit low steric hindrance and high HOMO energies for small-molecule activation [1], ethyl (triphenylphosphoranylidene)pyruvate prioritizes electronic stabilization over catalytic activity. Its rigid structure limits applications in bond activation but enhances selectivity in synthetic pathways .

The mechanistic pathway for ethyl (triphenylphosphoranylidene)pyruvate Wittig reactions demonstrates distinct behavior depending on the presence or absence of lithium salts. Under lithium salt-free conditions, the reaction proceeds via kinetic control with irreversible oxaphosphetane formation [1] [2] [3].

In salt-free conditions, the reaction follows a unified mechanism for all ylide types, including stabilized ylides like ethyl (triphenylphosphoranylidene)pyruvate. The oxaphosphetane intermediates are formed irreversibly and decompose stereospecifically without equilibration [1] [2]. This kinetic control results in the stereochemistry of the final alkene product being determined at the oxaphosphetane formation step.

When lithium salts are present, the mechanism becomes more complex. Lithium cations can catalyze oxaphosphetane opening, stabilizing betaine intermediates and promoting equilibration between different oxaphosphetane diastereomers [5]. This equilibration process favors the formation of more thermodynamically stable products, often leading to increased E-selectivity at the expense of Z-selectivity. The Schlosser modification exploits this phenomenon by using lithium salts to achieve trans-selective alkene formation from non-stabilized ylides [5].

Betaine Intermediate Controversy

The betaine intermediate controversy has been a central theme in Wittig reaction mechanistic studies for decades. Historical mechanistic proposals suggested that phosphonium ylides react with carbonyl compounds to form betaine intermediates, which then cyclize to oxaphosphetanes before decomposing to alkenes and phosphine oxides [6] [7].

However, extensive experimental and computational evidence has largely dismissed the betaine mechanism for lithium salt-free conditions. The landmark studies by Vedejs and Marth provided crucial evidence against betaine intermediates by synthesizing β-hydroxyphosphonium salts and demonstrating their stereospecific decomposition to alkenes [3] [8]. These experiments showed that if betaine intermediates were formed, they would need to be capable of stereochemical equilibration to explain the observed product distributions.

Contemporary understanding recognizes that betaine intermediates are energetically uphill compared to both reactants and oxaphosphetanes [5] [2]. The stereochemical evidence strongly supports direct oxaphosphetane formation via [2+2] cycloaddition without intervening betaine species. However, the presence of lithium cations can stabilize betaine-like intermediates, creating a mechanistic pathway that differs from the salt-free version [9] [10].

Recent computational studies using molecular dynamics simulations have provided additional insights into this controversy. While betaine structures can be identified as points along the reaction coordinate, they are typically bypassed as equilibrated intermediates in most reaction trajectories [9]. The role of solvent dynamics in determining the nature of mechanistic intermediates has become an important consideration in understanding these reactions.

Kinetic and Thermodynamic Parameters

Kinetic studies of ethyl (triphenylphosphoranylidene)pyruvate Wittig reactions have provided valuable insights into the reaction mechanism and rate-determining steps. The reaction follows first-order kinetics with respect to the ylide concentration when conducted under excess aldehyde conditions [11]. This kinetic behavior is consistent with the proposed [2+2] cycloaddition mechanism where oxaphosphetane formation is the rate-determining step.

The activation energy for the reaction varies significantly depending on the degree of ylide stabilization. For stabilized ylides like ethyl (triphenylphosphoranylidene)pyruvate, the activation barrier is generally higher than for non-stabilized ylides, reflecting the reduced nucleophilicity of the stabilized ylide carbon [12]. Computational studies have calculated these activation energies using density functional theory, providing quantitative support for the experimental observations.

Temperature effects on reaction rates follow Arrhenius behavior, with higher temperatures increasing both reaction rates and the tendency toward thermodynamic product formation. The stereochemical outcome can be influenced by temperature, with lower temperatures generally favoring kinetic products while higher temperatures may allow for some degree of equilibration [13].

Thermodynamic parameters indicate that the oxaphosphetane formation step is typically irreversible for triphenylphosphine-derived ylides under salt-free conditions. The decomposition of oxaphosphetanes to alkenes and phosphine oxides is highly favorable thermodynamically, driven by the formation of the strong P=O bond [12]. This thermodynamic driving force ensures that the reaction proceeds to completion under appropriate conditions.

Solvent Effects on Mechanism

Solvent effects play a crucial role in determining both the reaction rate and stereochemical outcome of ethyl (triphenylphosphoranylidene)pyruvate Wittig reactions. The choice of solvent can significantly influence the mechanism by affecting the stability of intermediates and transition states [9] [14].

Polar solvents such as dimethyl sulfoxide and dimethylformamide tend to stabilize charged intermediates and transition states, leading to increased reaction rates compared to nonpolar solvents. These polar environments can also influence stereoselectivity by preferentially stabilizing transition states leading to E-alkene products [14]. The dipole-dipole interactions between the solvent and the developing charges in the transition state contribute to this stabilization effect.

Nonpolar solvents like toluene and diethyl ether generally favor Z-selectivity by minimizing the stabilization of charged intermediates. In these solvents, the reaction proceeds under greater kinetic control, with the stereochemical outcome determined primarily by steric interactions in the transition state rather than electrostatic stabilization [15].

The unusual solvent effects observed in some ketone Wittig reactions have been attributed to initial one-electron transfer processes, particularly in the presence of electron-deficient ketones [14]. These effects highlight the complexity of solvent-substrate interactions and the need for careful consideration of reaction conditions when optimizing Wittig reactions.

Contemporary Mechanistic Debates and Evidence

Recent mechanistic studies from 2020-2025 have largely confirmed the unified [2+2] cycloaddition mechanism for lithium salt-free Wittig reactions while revealing new insights into the factors controlling selectivity and reactivity [7] [10] [16]. The contemporary understanding emphasizes the importance of distinguishing between lithium-present and lithium-free mechanisms, as these represent fundamentally different reaction pathways.

Modern computational studies have provided increasingly sophisticated analyses of the reaction mechanism using advanced theoretical methods. These studies have confirmed the asynchronous nature of the [2+2] cycloaddition and have identified the key factors controlling transition state geometries and selectivities [17] [12]. The interplay between 1,2-interactions, 1,3-interactions, and dipole-dipole interactions has been shown to govern the stereochemical outcome of these reactions.

Experimental advances have included the development of new spectroscopic techniques for studying reaction intermediates and the synthesis of novel ylide structures for probing mechanistic details. Isotope effect studies have provided additional confirmation of the proposed mechanism by demonstrating the expected kinetic isotope effects for the bond-forming and bond-breaking processes [9].

The contemporary debate has also extended to catalytic variants of the Wittig reaction, where phosphine oxides are reduced in situ to allow for catalytic turnover. These developments have provided new insights into the factors controlling both the forward Wittig reaction and the reverse reduction process [18] [19].